2-(3,5-Dimethylphenyl)-1,3-dithiolane 2-(3,5-Dimethylphenyl)-1,3-dithiolane
Brand Name: Vulcanchem
CAS No.: 113509-20-9
VCID: VC19170851
InChI: InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H14S2
Molecular Weight: 210.4 g/mol

2-(3,5-Dimethylphenyl)-1,3-dithiolane

CAS No.: 113509-20-9

Cat. No.: VC19170851

Molecular Formula: C11H14S2

Molecular Weight: 210.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethylphenyl)-1,3-dithiolane - 113509-20-9

Specification

CAS No. 113509-20-9
Molecular Formula C11H14S2
Molecular Weight 210.4 g/mol
IUPAC Name 2-(3,5-dimethylphenyl)-1,3-dithiolane
Standard InChI InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3
Standard InChI Key QBDLCCKCTUVOCL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)C2SCCS2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3,5-Dimethylphenyl)-1,3-dithiolane consists of a 1,3-dithiolane core—a saturated five-membered ring with two sulfur atoms at positions 1 and 3—substituted at position 2 with a 3,5-dimethylphenyl group. The molecular formula is C₁₁H₁₄S₂, with a molecular weight of 210.36 g/mol . Key structural features include:

  • Sulfur-sulfur distance: ~3.1 Å (typical for 1,3-dithiolanes) .

  • Ring conformation: Adopts a twist or envelope conformation due to steric and electronic effects .

  • Substituent effects: The 3,5-dimethylphenyl group introduces steric bulk and modulates electronic properties via methyl group electron donation .

Table 1: Comparative Physical Properties of 1,3-Dithiolane Derivatives

CompoundMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2-(3,5-Dimethylphenyl)-1,3-dithiolane210.36~1.14*~343*
2-(2,4-Dimethylphenyl)-1,3-dithiolane 210.361.14343
1,3-Dithiolane 108.221.21165–167

*Estimated based on structural analog data .

Synthesis and Reaction Pathways

Classical Synthesis Methods

The most common route to 1,3-dithiolanes involves the acid-catalyzed condensation of aldehydes or ketones with 1,2-ethanedithiol . For 2-(3,5-dimethylphenyl)-1,3-dithiolane, the synthesis likely proceeds via:

  • Substrate preparation: 3,5-Dimethylbenzaldehyde reacts with 1,2-ethanedithiol in the presence of a Lewis acid (e.g., BF₃·Et₂O) or Brønsted acid (e.g., p-toluenesulfonic acid).

  • Cyclization: The reaction forms the dithiolane ring through nucleophilic attack of thiol groups on the carbonyl carbon, followed by dehydration .

3,5-Dimethylbenzaldehyde+1,2-ethanedithiolH+2-(3,5-Dimethylphenyl)-1,3-dithiolane+H2O\text{3,5-Dimethylbenzaldehyde} + \text{1,2-ethanedithiol} \xrightarrow{\text{H}^+} \text{2-(3,5-Dimethylphenyl)-1,3-dithiolane} + \text{H}_2\text{O}

Key Observations from Enethiol Dimerization :

  • Solvent dependence: DMSO accelerates dimerization due to its polar aprotic nature and ability to stabilize intermediates.

  • Product distribution: The ratio of 1,3-dithiolane to disulfide products depends on substituent electronic effects.

  • Deuterium labeling: Isotopic studies confirm preferential hydrogen/deuterium exchange at specific ring positions, supporting a thioketone intermediate mechanism .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: The 3,5-dimethylphenyl group exhibits aromatic protons as a singlet (δ 6.8–7.2 ppm), while dithiolane ring protons appear as distinct multiplets (δ 3.0–5.5 ppm) .

  • ¹³C NMR: Quaternary carbons adjacent to sulfur resonate at δ 60–70 ppm, consistent with dithiolane ring systems .

  • IR Spectroscopy: Strong absorption bands at 650–750 cm⁻¹ (C–S stretching) and 2900–3000 cm⁻¹ (C–H stretching of methyl groups) .

Thermal Stability

The compound’s thermal behavior aligns with related 1,3-dithiolanes, exhibiting decomposition temperatures above 200°C. The boiling point is extrapolated to be ~343°C based on its 2,4-dimethylphenyl analog .

Reactivity and Functionalization

Ring-Opening Reactions

1,3-Dithiolanes are susceptible to nucleophilic attack at sulfur, leading to ring opening. For example:

  • Oxidation: Treatment with peroxides (e.g., H₂O₂) yields sulfoxides or sulfones .

  • Reduction: Catalytic hydrogenation cleaves the C–S bonds, producing thiols or alkanes .

Deprotonation and Organometallic Chemistry

Applications in Organic Synthesis and Medicine

Protective Group Chemistry

1,3-Dithiolanes serve as protecting groups for aldehydes and ketones, enabling selective transformations in multistep syntheses . The 3,5-dimethylphenyl variant may offer enhanced steric protection compared to simpler analogs.

Medicinal Chemistry

While direct studies on 2-(3,5-dimethylphenyl)-1,3-dithiolane are lacking, related dithiolanes exhibit bioactivity:

  • Antimicrobial properties: Rhodanine-derived dithiolanes inhibit metallo-β-lactamases, making them candidates for antibiotic adjuvants .

  • Anticancer activity: Dithiolane-containing compounds show promise in targeting redox-sensitive pathways .

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